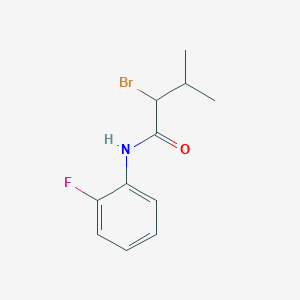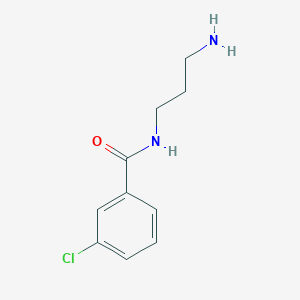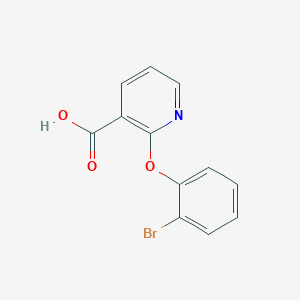
2-(2-Bromophenoxy)pyridine-3-carboxylic acid
Übersicht
Beschreibung
2-(2-Bromophenoxy)pyridine-3-carboxylic acid is a chemical compound with the molecular formula C12H8BrNO3 and a molecular weight of 294.1 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 2-(2-Bromophenoxy)pyridine-3-carboxylic acid consists of a pyridine ring attached to a carboxylic acid group at the 3-position and a bromophenoxy group at the 2-position .Physical And Chemical Properties Analysis
2-(2-Bromophenoxy)pyridine-3-carboxylic acid is a powder that should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
1. Reactive Extraction in Pharmaceutical and Nutritional Supplements
The compound pyridine-2-carboxylic acid (picolinic acid), related to 2-(2-Bromophenoxy)pyridine-3-carboxylic acid, is an intermediate used in pharmaceuticals and nutritional supplements. Reactive extraction techniques, such as those employing tri-n-butyl phosphate and tridodecylamine, are effective for separating carboxylic acids like picolinic acid from aqueous solutions, such as fermentation broth, with minimal toxicity (Datta & Kumar, 2014).
2. Antioxidant and Anticholinergic Activities
Derivatives of bromophenols, which include structural elements similar to 2-(2-Bromophenoxy)pyridine-3-carboxylic acid, have been synthesized and shown to possess significant antioxidant and anticholinergic activities. These compounds are studied for their potential in medical applications, particularly for their radical scavenging abilities and interactions with cholinergic enzymes (Rezai et al., 2018).
3. Enzymatic Conversion in Food and Pharmaceutical Industries
Pyridine-3-carboxylic acid, closely related to the compound , is widely used in the food, pharmaceutical, and biochemical industries. Its production can be intensified through enzymatic conversion processes, with reactive extraction being a key separation step from dilute fermentation broth. The efficiency of this process is affected by factors such as extractant composition and initial acid concentration (Kumar & Babu, 2009).
4. Telomerase Inhibitory Activities
Pyridine-2-carboxylate derivatives, sharing a pyridine carboxylic acid moiety with 2-(2-Bromophenoxy)pyridine-3-carboxylic acid, have been prepared and tested for their telomerase inhibitory activities. Certain derivatives exhibit high in vitro and in vivo activities, demonstrating potential for cancer treatment (Jew et al., 2003).
5. Synthesis of Vitamin B6 Derivatives
In the context of vitamin synthesis, related pyridine carboxylic acids have been synthesized and studied. These compounds, including derivatives of pyridine acetic and propionic acids, are crucial in understanding the chemistry of vitamin B6 and its derivatives (Tomita et al., 1966).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2-bromophenoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO3/c13-9-5-1-2-6-10(9)17-11-8(12(15)16)4-3-7-14-11/h1-7H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWFICMSNFRAKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=CC=N2)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenoxy)pyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



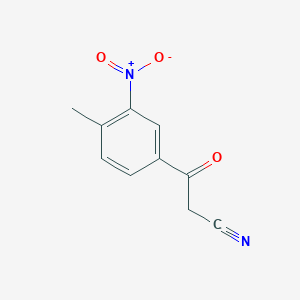

![4-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}-1-methylpiperidine](/img/structure/B3199422.png)
![2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}ethanethioamide](/img/structure/B3199424.png)

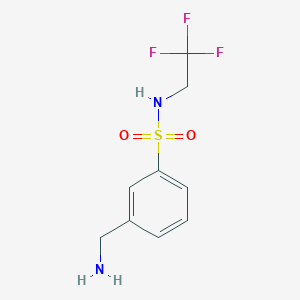
![2-[4-(3-Bromobenzamido)phenyl]acetic acid](/img/structure/B3199442.png)
![3-{5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}-1lambda6-thiolane-1,1-dione](/img/structure/B3199444.png)
amine](/img/structure/B3199454.png)
![2-[(3-Bromophenyl)methanesulfonyl]propanoic acid](/img/structure/B3199461.png)
![2-Bromo-3-methyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B3199477.png)
![2-[(5-Carbamoylpyridin-2-yl)amino]acetic acid](/img/structure/B3199479.png)
